3-((4-Chloropiperidin-1-yl)methyl)-5-methylpyridine
CAS No.: 239136-47-1
Cat. No.: VC8258218
Molecular Formula: C12H17ClN2
Molecular Weight: 224.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 239136-47-1 |
|---|---|
| Molecular Formula | C12H17ClN2 |
| Molecular Weight | 224.73 g/mol |
| IUPAC Name | 3-[(4-chloropiperidin-1-yl)methyl]-5-methylpyridine |
| Standard InChI | InChI=1S/C12H17ClN2/c1-10-6-11(8-14-7-10)9-15-4-2-12(13)3-5-15/h6-8,12H,2-5,9H2,1H3 |
| Standard InChI Key | WVOMRUIQEYXHRZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CN=C1)CN2CCC(CC2)Cl |
| Canonical SMILES | CC1=CC(=CN=C1)CN2CCC(CC2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
The compound’s systematic IUPAC name, 3-[(4-chloropiperidin-1-yl)methyl]-5-methylpyridine, reflects its core pyridine ring substituted at positions 3 and 5. The 3-position bears a methylene-linked 4-chloropiperidine moiety, while the 5-position has a methyl group. The SMILES notation CC1=CN=CC(CN2CCC(Cl)CC2)=C1 provides a concise structural representation .
Table 1: Key Identifiers of 3-((4-Chloropiperidin-1-yl)methyl)-5-methylpyridine
| Property | Value | Source |
|---|---|---|
| CAS Number | 239136-47-1 | |
| Molecular Formula | C₁₂H₁₇ClN₂ | |
| Molecular Weight | 224.73 g/mol | |
| Synonyms | 3-[(4-Chloro-1-piperidinyl)methyl]-5-methylpyridine |
Spectroscopic and Computational Data
The compound’s infrared (IR) and nuclear magnetic resonance (NMR) spectra would exhibit characteristic peaks for the pyridine ring (C–N stretching at ~1600 cm⁻¹), methyl groups (C–H bending at ~1375 cm⁻¹), and chloropiperidine (C–Cl stretch at ~750 cm⁻¹). Computational studies predict a density of 1.13 g/cm³ and a polar surface area of 24.7 Ų, influencing its solubility in organic solvents .
Synthesis and Manufacturing
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Intermediate Formation | 5-Methylpyridine, formaldehyde, HCl | 60–70% |
| Final Alkylation | 4-Chloropiperidine, NaBH₃CN, DMF | 50–65% |
Physicochemical Properties
Thermal and Solubility Profiles
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Boiling Point: 337.2 ± 42.0°C (predicted)
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Density: 1.13 ± 0.1 g/cm³
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pKa: 6.42 ± 0.10 (indicating weak basicity)
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Solubility: Miscible with polar aprotic solvents (DMF, DMSO); sparingly soluble in water (<1 mg/mL) .
Stability and Reactivity
The compound is stable under inert atmospheres but may degrade upon prolonged exposure to moisture or light. The 4-chloropiperidine group renders it susceptible to nucleophilic substitution reactions at the chlorine site, enabling further functionalization .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
This compound serves as a precursor in the synthesis of:
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Serotonin Receptor Agonists: Piperidine-pyridine hybrids are explored for 5-HT₁F receptor targeting, relevant in migraine therapeutics .
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Kinase Inhibitors: Structural analogs are investigated for anticancer activity, particularly in tyrosine kinase inhibition .
Drug Discovery Case Studies
A 2021 study utilized 3-((4-chloropiperidin-1-yl)methyl)-5-methylpyridine to develop CRBN (Cereblon) binders, which are pivotal in proteolysis-targeting chimera (PROTAC) technologies for degrading oncogenic proteins .
Analytical Characterization Methods
Chromatographic Techniques
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HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 minutes.
Spectroscopic Analysis
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